N-(4-fluorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and p-tolyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- N-(4-methylbenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- N-(4-bromobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(4-fluorobenzyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This may result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18FN3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O2/c1-14-2-6-16(7-3-14)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-8-17(21)9-5-15/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
OIRBGYAPDDXDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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